molecular formula C19H23ClN2O2 B5735456 1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

Cat. No.: B5735456
M. Wt: 346.8 g/mol
InChI Key: VXQMCLLKAZJSHK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 1-(4-chlorophenyl)piperazine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid.

    Reduction: Formation of 1-(4-chlorocyclohexyl)-4-[(2,3-dimethoxycyclohexyl)methyl]piperazine.

    Substitution: Formation of 1-(4-aminophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine.

Scientific Research Applications

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)piperazine: A precursor in the synthesis of the target compound.

    1-(2,3-dimethoxyphenyl)piperazine: Another piperazine derivative with similar structural features.

Uniqueness

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both a chlorophenyl and a dimethoxyphenyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-23-18-5-3-4-15(19(18)24-2)14-21-10-12-22(13-11-21)17-8-6-16(20)7-9-17/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQMCLLKAZJSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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